![molecular formula C6H5N3O B13004333 Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)
Pyrazolo[1,5-b]pyridazin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-b]pyridazin-4(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-b]pyridazin-4(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazin-4(7H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal complexes
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Pyrazolo[1,5-b]pyridazin-4(7H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-b]pyridazin-4(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological properties.
Pyrazolo[3,4-d]pyridazine: Shares structural similarities but differs in its chemical reactivity and biological activity.
Uniqueness
Pyrazolo[1,5-b]pyridazin-4(7H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties contribute to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
7H-pyrazolo[1,5-b]pyridazin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-2-4-8-9-5(6)1-3-7-9/h1-4,8H |
InChI Key |
WOGBPKZQPXEBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN2C(=CC=N2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


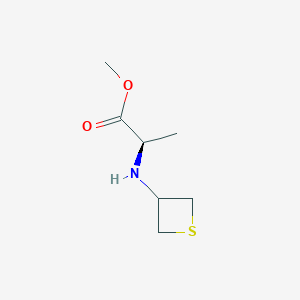
![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)

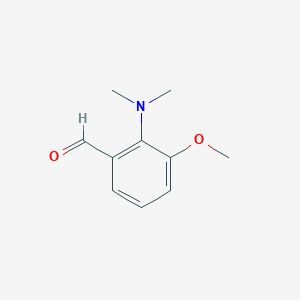
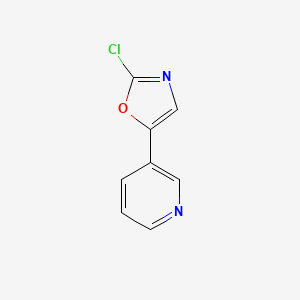

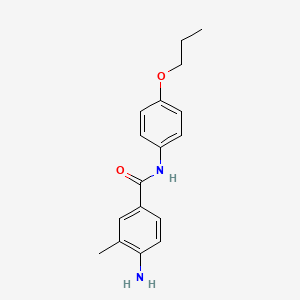
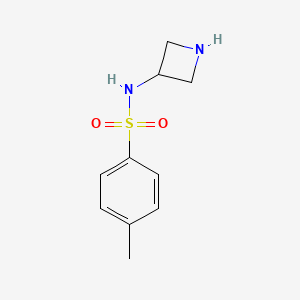
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B13004303.png)
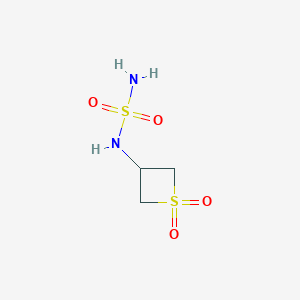

![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
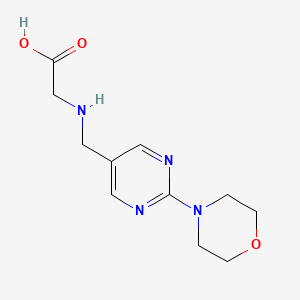
![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)
